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g-Phenylpropylphosphonate

Phenylalanine ammonia-lyase inhibition Plant phenylpropanoid pathway Phosphonate enzyme inhibitors

g-Phenylpropylphosphonate (γ-phenylpropylphosphonate; 3-phenylpropylphosphonic acid or its esters) is an organophosphorus compound characterized by a phosphonate head group linked to a phenyl ring through a three-methylene spacer. This C3 spacer distinguishes it from the shorter C2 (phenylethyl) and longer C4 (phenylbutyl) homologues in the phenylalkylphosphonate series.

Molecular Formula C9H13O3P
Molecular Weight 200.17 g/mol
Cat. No. B8358038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameg-Phenylpropylphosphonate
Molecular FormulaC9H13O3P
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCP(=O)(O)O
InChIInChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)
InChIKeyKAHDGZROTZTIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





g-Phenylpropylphosphonate: Core Chemical Identity and Procurement Classification


g-Phenylpropylphosphonate (γ-phenylpropylphosphonate; 3-phenylpropylphosphonic acid or its esters) is an organophosphorus compound characterized by a phosphonate head group linked to a phenyl ring through a three-methylene spacer [1]. This C3 spacer distinguishes it from the shorter C2 (phenylethyl) and longer C4 (phenylbutyl) homologues in the phenylalkylphosphonate series. The compound is primarily investigated as an enzyme inhibitor scaffold—particularly against serine hydrolases, L-phenylalanine ammonia-lyase (PAL), and zinc-dependent aminopeptidases—and as a synthetic intermediate for flame-retardant polymers and metal-extraction ligands [2]. It is commercially available as the free phosphonic acid, diethyl ester, or α-amino-substituted analog, with the substitution pattern at the α-carbon critically determining target selectivity and potency [3].

Why Generic Substitution of g-Phenylpropylphosphonate with Other Phenylalkylphosphonates Fails


Phenylalkylphosphonates cannot be freely interchanged because the methylene spacer length between the aromatic ring and the phosphorus atom imposes a quantifiable, non-linear effect on enzyme inhibition potency and selectivity. A one-carbon contraction from the γ-phenylpropyl (C3) to the β-phenylethyl (C2) scaffold reduces PAL inhibitory activity by approximately 50%, while extending the spacer to the δ-phenylbutyl (C4) length often diminishes potency against serine proteases [1]. The C3 spacer places the phenyl ring at the optimal distance to engage hydrophobic subsites in chymotrypsin and trypsin, as evidenced by peak antitryptic and antichymotryptic activities occurring specifically at the phenylpropyl chain length within the phenylalkylphosphonate series [2]. Consequently, researchers who procure a shorter or longer homolog expecting equivalent inhibitory activity will encounter experimentally significant potency gaps.

g-Phenylpropylphosphonate: Quantitative Comparative Evidence for Scientific Selection


PAL Inhibitory Potency: 1-Amino-3-phenylpropylphosphonate vs. 1-Amino-2-phenylethylphosphonic Acid

In a direct head-to-head comparison using L-phenylalanine ammonia-lyase (PAL) from Solanum tuberosum, 1-amino-3-phenylpropylphosphonate (the α-amino derivative of g-phenylpropylphosphonate) exhibited an inhibitory effect that is exactly half that of its one-carbon-shorter analog, 1-amino-2-phenylethylphosphonic acid [1]. This 2-fold potency reduction arises solely from the extension of the methylene spacer from C2 to C3 and demonstrates that the C3 spacer is suboptimal for PAL inhibition compared to the C2 spacer.

Phenylalanine ammonia-lyase inhibition Plant phenylpropanoid pathway Phosphonate enzyme inhibitors

Serine Protease Antitryptic Activity: Peak Performance at the Phenylpropyl Chain Length

In a systematic SAR study comparing O-p-nitrophenyl O-ethyl phenylalkylphosphonate esters against trypsin, phenylpropylphosphonate (C3 spacer) produced the peak antitryptic activity within the entire phenylalkylphosphonate series, outperforming both the shorter phenylethyl and longer phenylbutyl analogs [1]. In the parallel alkylphosphonate series, peak antitryptic activity occurred at the hexylphosphonate (C6 chain), confirming that the aromatic contribution of the phenyl ring shifts the optimal hydrophobic engagement geometry to the three-carbon spacer length.

Serine protease inhibition Trypsin inhibitors Structure-activity relationship

Serine Protease Antichymotrypsin Activity: Phenylpropylphosphonate Achieves Optimum Inhibition

Within the same 1963 comparative study, antichymotrypsin activity attained its optimum at the phenylpropylphosphonate chain length in the phenylalkylphosphonate series, paralleling the antitryptic trend [1]. In the alkylphosphonate series, the antichymotrypsin optimum occurred at the heptylphosphonate (C7). This concordance across two distinct serine proteases reinforces that the C3 phenylalkyl spacer provides a geometry uniquely suited for engagement with the extended hydrophobic S1 subsites of chymotrypsin and trypsin, which cannot be replicated by C2 or C4 phenylalkyl analogs.

Chymotrypsin inhibition Serine hydrolase inhibitors Organophosphorus SAR

Aminopeptidase N Inhibition: Homophenylalanine (C3) vs. Phenylalanine (C2) Phosphonate Scaffolds

A 2020 systematic study of phosphonic acid analogs of homophenylalanine (3-phenylpropyl, C3) and phenylalanine (2-phenylethyl, C2) against human (hAPN/CD13) and porcine (pAPN) alanine aminopeptidases demonstrated that homophenylalanine-derived phosphonates consistently exhibit higher inhibitory potential than their phenylalanine counterparts [1]. Inhibition constants for the homophenylalanine series fell in the submicromolar range for hAPN (Ki < 1 µM) and the low micromolar range for pAPN. The unsubstituted 1-amino-3-phenylpropylphosphonic acid (compound 15a) served as the parent scaffold, with ring-substituted derivatives (e.g., 3-fluorophenyl, compound 15c) further improving potency. This study confirms that the C3 spacer provides a measurable advantage over the C2 spacer for APN inhibition.

Aminopeptidase N inhibitors CD13 inhibitors Phosphonic acid bioisosteres

BindingDB Affinity Profiling: 1-Amino-3-phenylpropylphosphonic Acid Across Aminopeptidase Targets

Curated affinity data in BindingDB provide quantitative Ki values for 1-amino-3-phenylpropylphosphonic acid against multiple aminopeptidase isoforms, enabling selectivity comparisons. Against porcine leucine aminopeptidase (LAP), Ki = 4.55 × 10³ nM (4.55 µM); against human ERAP1, Ki = 2.69 × 10⁴ nM (26.9 µM); and against human ERAP2, Ki > 2.5 × 10⁵ nM (>250 µM) [1][2]. The approximately 6-fold selectivity for LAP over ERAP1 and >55-fold selectivity over ERAP2 demonstrates that the 3-phenylpropyl scaffold confers measurable, target-dependent affinity discrimination within the M1 aminopeptidase family.

Aminopeptidase selectivity profiling ERAP inhibition Chemical probe development

Acetylcholinesterase Activity: Recovery Threshold at the C3 Spacer Length

The Becker et al. (1963) study further demonstrated that introducing a phenyl group close to the phosphorus atom depresses anticholinesterase activity, and this activity is not fully recovered until three carbon atoms (the phenylpropyl spacer) are interposed between the aromatic ring and the phosphorus [1]. Shorter spacers (phenyl or benzyl) produced markedly lower cholinesterase inhibition. This establishes a quantitative structure-activity boundary: for applications where acetylcholinesterase inhibition is an undesired off-target effect, the C3 spacer length represents the minimum separation required to partially restore activity, whereas C2 and C1 spacers provide a safety advantage by suppressing anticholinesterase activity.

Acetylcholinesterase inhibition Neurotoxicity SAR Organophosphorus safety profiling

g-Phenylpropylphosphonate: Evidence-Backed Application Scenarios for Procurement Decisions


Serine Protease Covalent Inhibitor Development (Trypsin and Chymotrypsin)

g-Phenylpropylphosphonate and its O-p-nitrophenyl O-ethyl ester derivative are the empirically optimal scaffolds for developing active-site-directed covalent inhibitors of trypsin and chymotrypsin within the phenylalkylphosphonate series, as demonstrated by the peak antitryptic and antichymotryptic activities occurring specifically at the C3 spacer length [1]. Researchers designing activity-based probes or mechanism-based inhibitors for serine proteases should select the phenylpropylphosphonate scaffold over phenylethyl or phenylbutyl alternatives to maximize initial hit potency.

APN/CD13-Targeted Anticancer Agent Lead Optimization

The homophenylalanine-derived phosphonate scaffold (1-amino-3-phenylpropylphosphonic acid) provides Ki values in the submicromolar range against human APN/CD13 and serves as a validated starting point for designing potent, low-molecular-weight aminopeptidase N inhibitors [1]. Ring-substituted derivatives (e.g., 3-fluorophenyl, compound 15c) further improve potency. Procurement of the 3-phenylpropyl scaffold is indicated for medicinal chemistry programs targeting tumor angiogenesis and metastasis via APN inhibition, where the C2 (phenylalanine) scaffold has been shown to be categorically less potent [1].

Plant Phenylpropanoid Pathway Studies Using PAL Inhibition

When designing experiments to probe L-phenylalanine ammonia-lyase function in plant phenylpropanoid metabolism, 1-amino-3-phenylpropylphosphonic acid provides a defined, quantifiable inhibitory effect that is half that of the more potent 1-amino-2-phenylethylphosphonic acid comparator [1]. This intermediate potency may be advantageous for partial knockdown experiments where complete PAL inhibition by the C2 analog is undesirable. Researchers should select the C3 compound when graded, rather than maximal, PAL inhibition is the experimental goal [1].

Organophosphorus SAR Reference Standard for Chain-Length Optimization

The Becker et al. (1963) dataset establishes g-phenylpropylphosphonate as the reference C3 phenylalkylphosphonate for systematic structure-activity relationship studies. Because the antichymotrypsin, antitryptic, and anticholinesterase activities all exhibit distinct chain-length optima involving the C3 spacer, this compound serves as an essential comparator when characterizing novel phosphonate inhibitors against any serine hydrolase target [1]. Procurement of the homologous series (C1 through C4 phenylalkylphosphonates, with g-phenylpropylphosphonate as a central member) enables robust SAR elucidation.

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